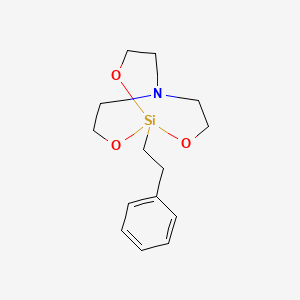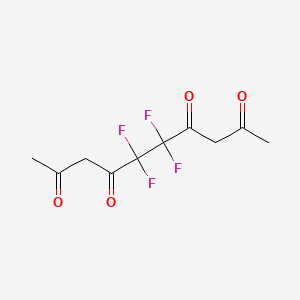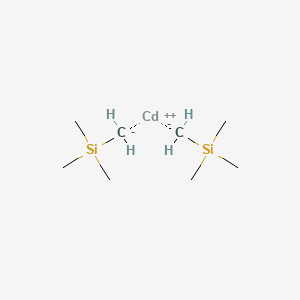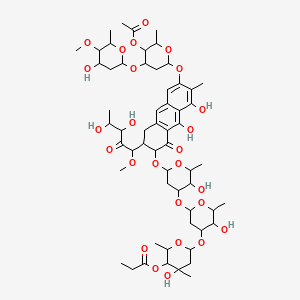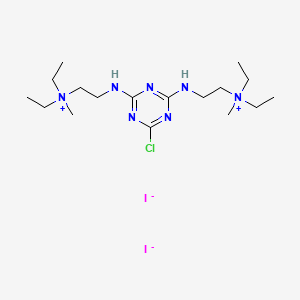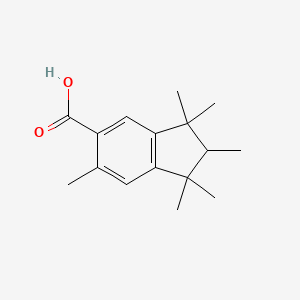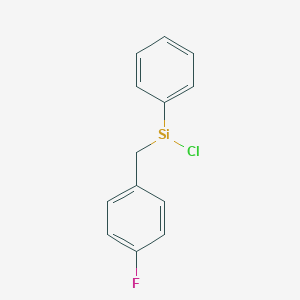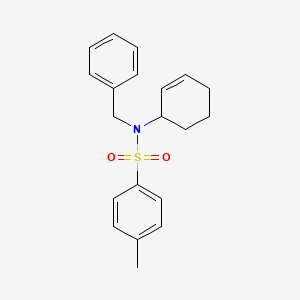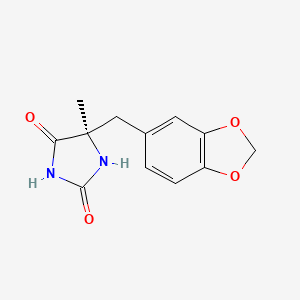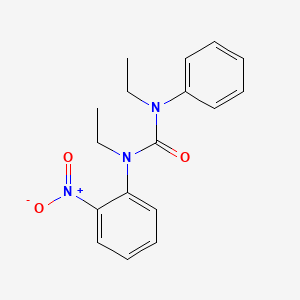![molecular formula C22H25NO B14491767 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one CAS No. 63574-51-6](/img/structure/B14491767.png)
8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,10-Diphenyl-9-azabicyclo[531]undecan-11-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use an eight-membered ring as a starting material, leveraging its conformational bias to achieve highly diastereoselective reactions . The synthetic process may include reactions such as Michael additions and intramolecular Tsuji-Trost allylation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (CH2Cl2) at 0°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: The compound’s potential biological activity could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 8,10-Diphenyl-9-azabicyclo[5.3.1]undecan-11-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain biological receptors, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Bicyclo[5.3.1]undecan-9-one: This compound shares a similar bicyclic core but lacks the phenyl groups and nitrogen atom.
(9S)-10-Azabicyclo[7.2.0]undecan-11-one: This compound has a different bicyclic structure and lacks the phenyl groups.
Uniqueness: 8,10-Diphenyl-9-azabicyclo[531]undecan-11-one is unique due to its specific arrangement of phenyl groups and nitrogen within the bicyclic framework
Properties
CAS No. |
63574-51-6 |
|---|---|
Molecular Formula |
C22H25NO |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
8,10-diphenyl-9-azabicyclo[5.3.1]undecan-11-one |
InChI |
InChI=1S/C22H25NO/c24-22-18-14-8-3-9-15-19(22)21(17-12-6-2-7-13-17)23-20(18)16-10-4-1-5-11-16/h1-2,4-7,10-13,18-21,23H,3,8-9,14-15H2 |
InChI Key |
GOYPWVYFVUDQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(NC(C(C2=O)CC1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)
